3,3,3-Trifluoroprop-1-enylboronic acid
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Overview
Description
3,3,3-Trifluoroprop-1-enylboronic acid is an organoboron compound characterized by the presence of a trifluoromethyl group attached to a vinyl boronic acid moiety. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoroprop-1-enylboronic acid typically involves the hydroboration of 3,3,3-trifluoroprop-1-yne with a borane reagent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and is followed by hydrolysis to yield the boronic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of organoboron compound synthesis, such as the use of borane reagents and controlled reaction conditions, are likely employed.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoroprop-1-enylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: For substitution reactions involving the trifluoromethyl group.
Major Products
Biaryls: From Suzuki-Miyaura coupling.
Alcohols and Ketones: From oxidation reactions.
Substituted Fluorinated Compounds: From nucleophilic substitution.
Scientific Research Applications
3,3,3-Trifluoroprop-1-enylboronic acid has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals, especially those requiring fluorinated motifs.
Industry: Utilized in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoroprop-1-enylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling. The trifluoromethyl group imparts unique electronic properties, enhancing the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoropropionic Acid: Another trifluoromethyl-containing compound with different reactivity due to the presence of a carboxylic acid group.
3,3,3-Trifluoro-1-propanol: A fluorinated alcohol with applications in organic synthesis and as a solvent.
Uniqueness
3,3,3-Trifluoroprop-1-enylboronic acid is unique due to its combination of a trifluoromethyl group and a boronic acid moiety, making it highly valuable in cross-coupling reactions and other synthetic applications. Its stability and reactivity are enhanced by the electronic effects of the trifluoromethyl group, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C3H4BF3O2 |
---|---|
Molecular Weight |
139.87 g/mol |
IUPAC Name |
3,3,3-trifluoroprop-1-enylboronic acid |
InChI |
InChI=1S/C3H4BF3O2/c5-3(6,7)1-2-4(8)9/h1-2,8-9H |
InChI Key |
SPGWQFBFNOTKDE-UHFFFAOYSA-N |
Canonical SMILES |
B(C=CC(F)(F)F)(O)O |
Origin of Product |
United States |
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